molecular formula C6H4BrNaO3S B2703109 Sodium 3-bromobenzene-1-sulfonate CAS No. 91724-67-3

Sodium 3-bromobenzene-1-sulfonate

Cat. No.: B2703109
CAS No.: 91724-67-3
M. Wt: 259.05
InChI Key: IKVCBLQTUAXKFQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-bromobenzene-1-sulfonate is an organic compound with the molecular formula C6H4BrNaO3S. It is a white to off-white powder that is soluble in water. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Scientific Research Applications

Sodium 3-bromobenzene-1-sulfonate has a wide range of applications in scientific research:

Safety and Hazards

Sodium 3-bromobenzene-1-sulfonate is associated with several hazard statements, including H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

Mechanism of Action

Mode of Action

Benzene derivatives are known to undergo nucleophilic reactions characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion . This could potentially be a mechanism through which Sodium 3-bromobenzene-1-sulfonate interacts with its targets.

Biochemical Pathways

Given its chemical structure, it may be involved in reactions with other aromatic compounds or participate in nucleophilic substitution reactions .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. Its bioavailability, half-life, and clearance rate remain unknown. Further pharmacokinetic studies are needed to understand these properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-bromobenzene-1-sulfonate can be synthesized through the sulfonation of 3-bromobenzene. The process involves the reaction of 3-bromobenzene with sulfur trioxide (SO3) in the presence of a catalyst such as oleum or sulfuric acid. The reaction is typically carried out at elevated temperatures ranging from 40°C to 90°C .

Industrial Production Methods: In industrial settings, the sulfonation process can be conducted in batch mode, microreactor mode, or a combination of both. The use of microreactors offers advantages such as improved safety, higher efficiency, and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-bromobenzene-1-sulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.

    Electrophilic Aromatic Substitution: The sulfonate group can direct electrophilic substitution to the meta position relative to the sulfonate group.

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: The major products include substituted benzenes where the bromine atom is replaced by the nucleophile.

    Electrophilic Aromatic Substitution: The major products are sulfonated benzenes with the sulfonate group positioned meta to the original substituent.

Comparison with Similar Compounds

  • Sodium 4-bromobenzene-1-sulfonate
  • Sodium 2-bromobenzene-1-sulfonate
  • Sodium 3-chlorobenzene-1-sulfonate

Comparison: Sodium 3-bromobenzene-1-sulfonate is unique due to the position of the bromine atom on the benzene ring. This positioning affects the compound’s reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different reactivity patterns and selectivity in chemical reactions .

Properties

IUPAC Name

sodium;3-bromobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVCBLQTUAXKFQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.